2-{1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
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Overview
Description
2-{1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a complex organic compound that features a unique structure combining several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrrolidine and azetidinone rings, followed by their functionalization and coupling.
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Step 1: Synthesis of Pyrrolidine Core
- Starting materials: 3,4-dimethylphenylamine and succinic anhydride.
- Reaction conditions: The reaction is carried out in the presence of a dehydrating agent like acetic anhydride to form the pyrrolidine ring.
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Step 2: Formation of Azetidinone Ring
- Starting materials: β-lactam precursor and appropriate acylating agents.
- Reaction conditions: The reaction is typically performed under basic conditions using reagents like sodium hydride.
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Step 3: Coupling of Core Structures
- The pyrrolidine and azetidinone cores are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidinone derivatives.
Scientific Research Applications
2-{1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-{1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives
- Pyrrolo[1,2-d][1,2,4]triazine-2-yl-acetamides
- Penicillin-type analogues bearing a substituted 2-azetidinone ring
Uniqueness
What sets 2-{1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione apart is its combination of structural features, which confer unique chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a compound of significant interest.
Properties
IUPAC Name |
2-[1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-14-7-8-17(9-15(14)2)26-11-16(10-21(26)28)22(29)25-12-18(13-25)27-23(30)19-5-3-4-6-20(19)24(27)31/h3-4,7-9,16,18-20H,5-6,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBAIRWNZUXCPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CC(C3)N4C(=O)C5CC=CCC5C4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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